

# In-Depth Technical Safety Guide: Trans-2-Methylcyclohexylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trans-2-methylcyclohexylamine*

Cat. No.: B1277676

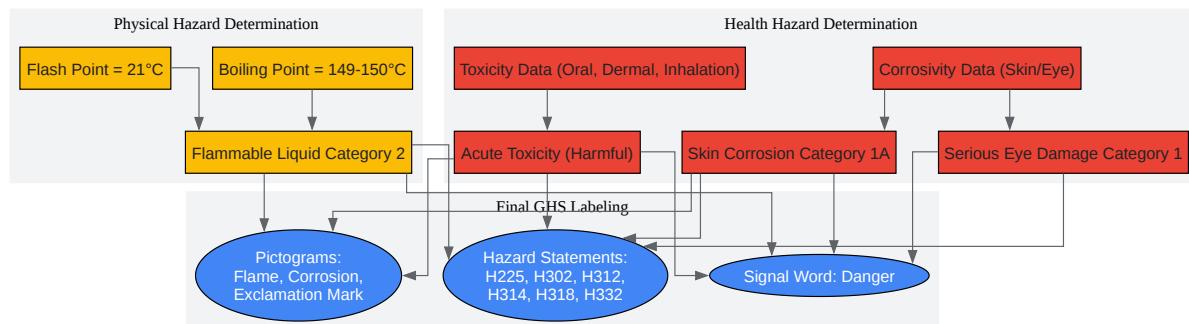
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **trans-2-methylcyclohexylamine**, intended for use by professionals in research and development. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses.

## Chemical Identification and Physical Properties

This section details the basic identification and physical characteristics of **trans-2-methylcyclohexylamine**.


| Identifier        | Value                                   | Source                                  |
|-------------------|-----------------------------------------|-----------------------------------------|
| Chemical Name     | trans-2-Methylcyclohexylamine           |                                         |
| Synonyms          | 1-Amino-2-methylcyclohexane<br>(trans)  | <a href="#">[1]</a>                     |
| CAS Number        | 7003-32-9 (mixture of cis and<br>trans) | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C7H15N                                  | <a href="#">[1]</a>                     |
| Molecular Weight  | 113.20 g/mol                            | <a href="#">[3]</a>                     |
| Appearance        | Colorless to light yellow liquid        | <a href="#">[1]</a> <a href="#">[4]</a> |
| Odor              | Amine-like, fishy                       |                                         |
| Physical Property | Value                                   | Source                                  |
| Boiling Point     | 149-150 °C                              | <a href="#">[4]</a>                     |
| Flash Point       | 21 °C / 69.8 °F                         | <a href="#">[4]</a>                     |
| Density           | 0.850 g/cm <sup>3</sup>                 | <a href="#">[4]</a>                     |
| Vapor Pressure    | 12 mmHg @ 38 °C                         | <a href="#">[4]</a>                     |
| Vapor Density     | 3.90                                    | <a href="#">[4]</a>                     |
| Solubility        | Slightly soluble in water               | <a href="#">[5]</a>                     |

## Hazard Identification and GHS Classification

**Trans-2-methylcyclohexylamine** is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class                      | Hazard Category | Signal Word | Hazard Statement                              | Source              |
|-----------------------------------|-----------------|-------------|-----------------------------------------------|---------------------|
| Flammable Liquids                 | Category 2      | Danger      | H225: Highly flammable liquid and vapor       | <a href="#">[1]</a> |
| Acute Toxicity, Oral              | Category 4      | Warning     | H302: Harmful if swallowed                    | <a href="#">[3]</a> |
| Acute Toxicity, Dermal            | Category 4      | Warning     | H312: Harmful in contact with skin            |                     |
| Skin Corrosion/Irritation         | Category 1A     | Danger      | H314: Causes severe skin burns and eye damage | <a href="#">[4]</a> |
| Serious Eye Damage/Eye Irritation | Category 1      | Danger      | H318: Causes serious eye damage               | <a href="#">[3]</a> |
| Acute Toxicity, Inhalation        | Category 4      | Warning     | H332: Harmful if inhaled                      |                     |

The following diagram illustrates the logical workflow for GHS hazard classification based on available data.



[Click to download full resolution via product page](#)

Caption: GHS Classification Workflow for **trans-2-methylcyclohexylamine**.

## Toxicological Data

While specific LD50/LC50 data for **trans-2-methylcyclohexylamine** is not readily available, data for structurally similar compounds, cyclohexylamine and N-methylcyclohexylamine, can provide an estimate of its toxicological profile.

| Compound                | Test | Species | Route      | Value                           | Source  |
|-------------------------|------|---------|------------|---------------------------------|---------|
| Cyclohexylamine         | LD50 | Rat     | Oral       | 156 mg/kg                       | [6]     |
| Cyclohexylamine         | LD50 | Rabbit  | Dermal     | 277 mg/kg                       | [7][8]  |
| Cyclohexylamine         | LC50 | Rat     | Inhalation | 7,500 mg/m <sup>3</sup><br>(4h) | [8]     |
| N-Methylcyclohexylamine | LD50 | Rat     | Oral       | 400 mg/kg                       | [9][10] |

Based on this data, **trans-2-methylcyclohexylamine** is expected to have moderate to high acute toxicity.

## Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

### Acute Oral Toxicity (OECD 420, 423, 425)

- Objective: To determine the short-term toxicity of a substance when administered orally.
- Methodology: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. Different OECD guidelines use slightly different dosing schemes (e.g., fixed dose procedure, acute toxic class method, up-and-down procedure) to minimize the number of animals used while still obtaining a reliable estimate of the lethal dose.
- Data Collected: Number of mortalities, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. The LD50 (median lethal dose) is then calculated.

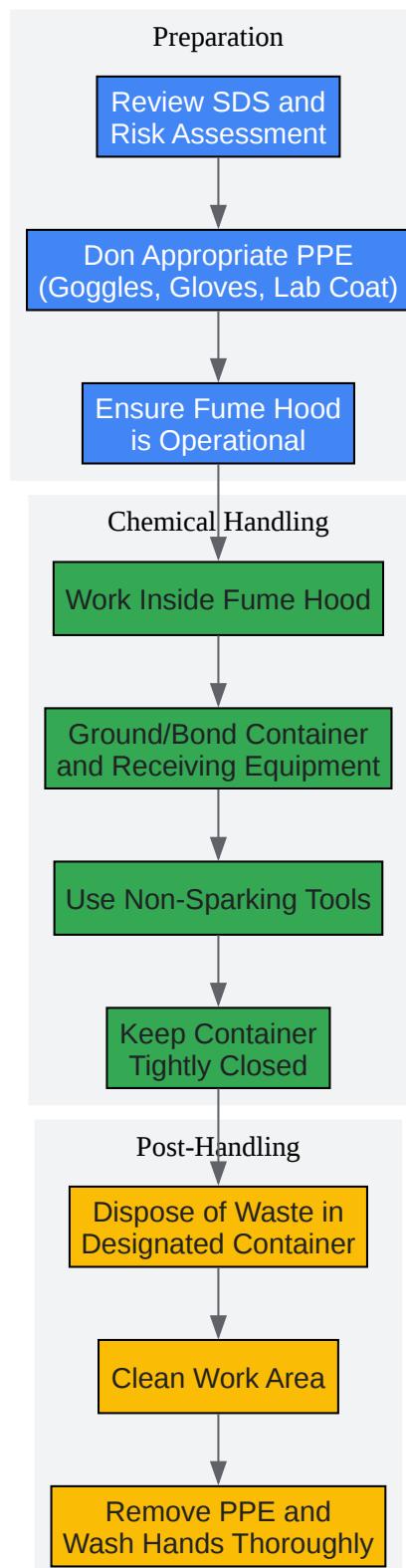
## Acute Dermal Toxicity (OECD 402)

- Objective: To assess the toxicity of a substance following a single, prolonged skin contact.
- Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animals (typically rats or rabbits) and held in place with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.
- Data Collected: Mortalities, skin irritation at the site of application, clinical signs of systemic toxicity, body weight, and gross necropsy findings. The dermal LD50 is determined.

## Skin Corrosion/Irritation (OECD 404)

- Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
- Methodology: A small amount of the substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is observed at various intervals (e.g., 1, 24, 48, and 72 hours) after application and scored for erythema (redness) and edema (swelling).
- Data Collected: Scores for erythema and edema are recorded and used to classify the substance as corrosive, irritant, or non-irritant.

## Acute Eye Irritation/Corrosion (OECD 405)


- Objective: To assess the potential of a substance to cause damage to the eye.
- Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.
- Data Collected: Scores for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) are recorded to classify the substance's eye irritation potential.

# Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling **trans-2-methylcyclohexylamine**.

- Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[\[1\]](#)
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
  - Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.

The following diagram outlines a general workflow for safe laboratory handling.

[Click to download full resolution via product page](#)

Caption: Safe Laboratory Handling Workflow for **trans-2-methylcyclohexylamine**.

# First Aid and Emergency Procedures

Immediate action is critical in case of exposure or a spill.

## First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[\[1\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[\[1\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[\[1\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[\[1\]](#)

## Fire-Fighting Measures

- Suitable Extinguishing Media: Dry sand, dry chemical, or alcohol-resistant foam.[\[1\]](#)
- Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
- Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

## Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 5).
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

- Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

## Storage and Disposal

- Storage: Store in a well-ventilated place. Keep cool. Store locked up. Keep the container tightly closed. Keep away from heat, sparks, open flames, and hot surfaces.[\[1\]](#) Ground/bond container and receiving equipment.
- Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure a thorough risk assessment is conducted for your specific application.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methylcyclohexylamine | 7003-32-9 | TCI AMERICA [[tcichemicals.com](http://tcichemicals.com)]
- 2. [calpaclab.com](http://calpaclab.com) [[calpaclab.com](http://calpaclab.com)]
- 3. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. [fishersci.com](http://fishersci.com) [[fishersci.com](http://fishersci.com)]
- 5. 2-Methylcyclohexylamine, cis + trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [[fishersci.com](http://fishersci.com)]
- 6. Cyclohexylamine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 7. [assets.thermofisher.cn](http://assets.thermofisher.cn) [[assets.thermofisher.cn](http://assets.thermofisher.cn)]
- 8. [saas-tw-fs.usequantum.com](http://saas-tw-fs.usequantum.com) [[saas-tw-fs.usequantum.com](http://saas-tw-fs.usequantum.com)]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Safety Guide: Trans-2-Methylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277676#trans-2-methylcyclohexylamine-safety-data-sheet]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)